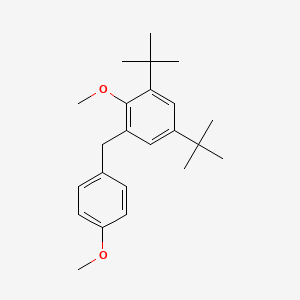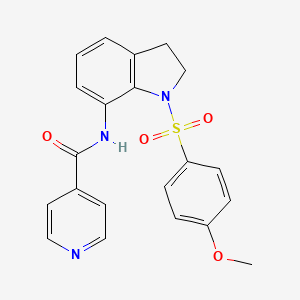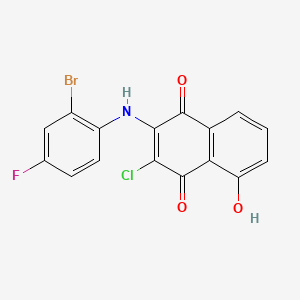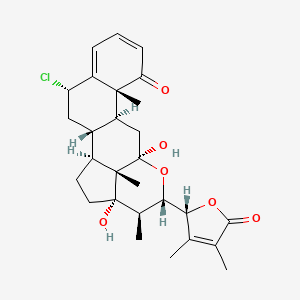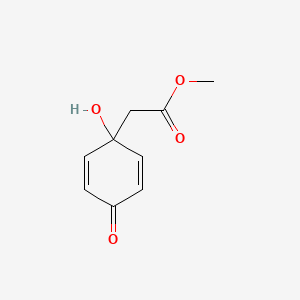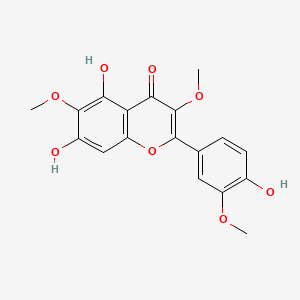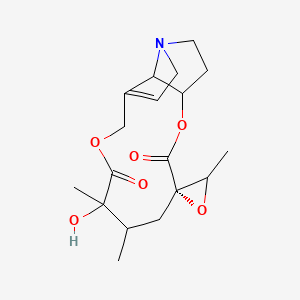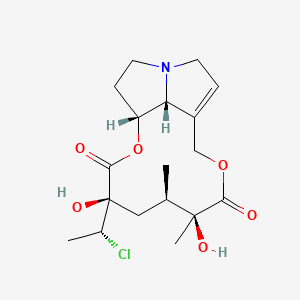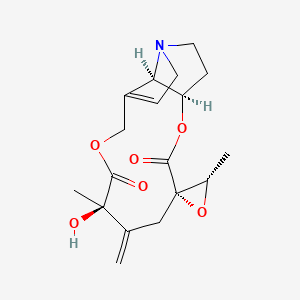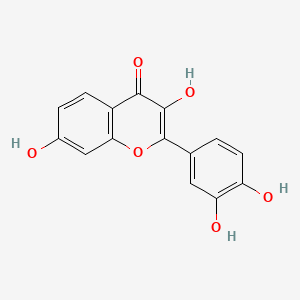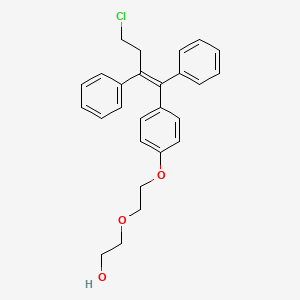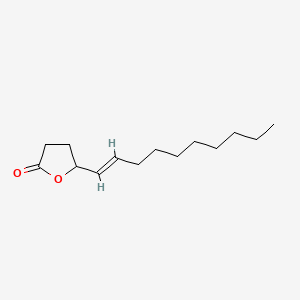
Japonilure
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Japonilure is a sex pheromone produced by the female Japanese beetle, Popillia japonica. This compound plays a crucial role in the mating behavior of these beetles, attracting males to females. This compound is a lactone, specifically a 5-dec-1-enyloxolan-2-one, and has been extensively studied for its applications in pest control.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Japonilure involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the lactone ring: This can be achieved through the cyclization of a hydroxy acid intermediate.
Introduction of the alkenyl side chain: This step involves the addition of a decenyl group to the lactone ring, typically through a Grignard reaction or similar organometallic coupling reaction.
Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large quantities of starting materials are converted into intermediates.
Catalytic reactions: Efficient catalysts are used to facilitate the cyclization and coupling reactions.
Purification and quality control: Advanced purification techniques and stringent quality control measures ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Japonilure undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its saturated analogs.
Substitution: this compound can undergo substitution reactions where the alkenyl side chain or the lactone ring is modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with modified functional groups.
Aplicaciones Científicas De Investigación
Japonilure has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying lactone chemistry and pheromone synthesis.
Biology: Studied for its role in insect behavior and communication.
Industry: Used in pest control strategies, particularly in traps and monitoring systems for Japanese beetles.
Mecanismo De Acción
Japonilure exerts its effects by acting as a sex pheromone. It is detected by olfactory receptor neurons in the antennae of male Japanese beetles. These neurons are highly sensitive to this compound, triggering a behavioral response that leads males to the source of the pheromone. The molecular targets include specific olfactory receptors that bind to this compound, initiating a signaling cascade that results in attraction behavior.
Comparación Con Compuestos Similares
Buibuilactone: Another pheromone produced by chafer beetles.
Muricatacin: A lactone with similar structural features.
Ant pyrazines: Pheromones produced by ants with similar ecological roles.
Uniqueness of Japonilure: this compound is unique due to its specific role in the mating behavior of Japanese beetles. Its structure, a 5-dec-1-enyloxolan-2-one, is distinct from other pheromones, and its high specificity and effectiveness in attracting male beetles make it a valuable tool in pest control.
Propiedades
Número CAS |
64726-91-6 |
|---|---|
Fórmula molecular |
C14H24O2 |
Peso molecular |
224.34 g/mol |
Nombre IUPAC |
5-dec-1-enyloxolan-2-one |
InChI |
InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-13-11-12-14(15)16-13/h9-10,13H,2-8,11-12H2,1H3 |
Clave InChI |
QTGIYXFCSKXKMO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC=CC1CCC(=O)O1 |
SMILES isomérico |
CCCCCCCC/C=C\[C@@H]1CCC(=O)O1 |
SMILES canónico |
CCCCCCCCC=CC1CCC(=O)O1 |
Apariencia |
Solid powder |
Key on ui other cas no. |
64726-91-6 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Japonilure; Bag-A-Bug; EINECS 265-035-8; Caswell No. 275AA; EPA Pesticide Chemical Code 116501; Nuranone; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


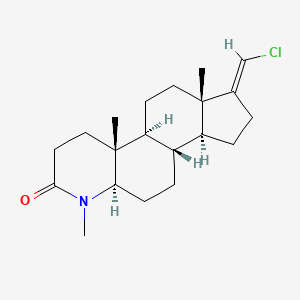
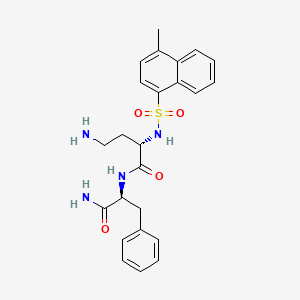
![5-Ethoxy-6-[1-(4-methoxyphenyl)ethyl]-1,3-benzodioxole](/img/structure/B1672716.png)
